molecular formula C14H19ClN2S B5762423 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea

1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea

Cat. No.: B5762423
M. Wt: 282.8 g/mol
InChI Key: BZHIMQIZBJDLPX-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a cyclohexyl ring and a 4-chloro-2-methylphenyl group. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea typically involves the reaction of 4-chloro-2-methylaniline with cyclohexyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

4-Chloro-2-methylaniline+Cyclohexyl isothiocyanateThis compound\text{4-Chloro-2-methylaniline} + \text{Cyclohexyl isothiocyanate} \rightarrow \text{this compound} 4-Chloro-2-methylaniline+Cyclohexyl isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(4-Methylphenyl)-3-cyclohexylthiourea
  • 1-(4-Bromophenyl)-3-cyclohexylthiourea

Uniqueness

1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity towards certain enzymes, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-cyclohexylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2S/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHIMQIZBJDLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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